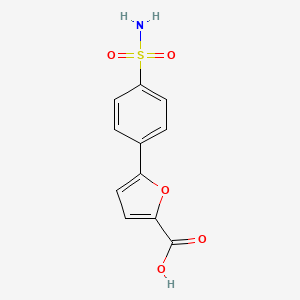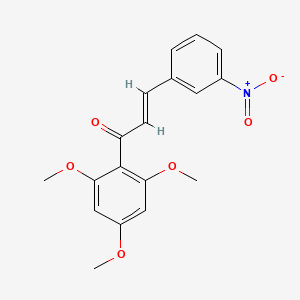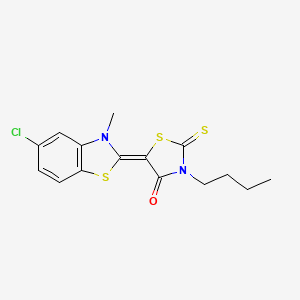![molecular formula C18H16N2O2S B12051117 {[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)
{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸は、ユニークなイミダゾール環構造を特徴とする複雑な有機化合物です。この化合物は、化学、生物学、医学を含む様々な分野における潜在的な用途があることから、注目を集めています。イミダゾール環に結合したフェニル基とメチルフェニル基の両方と、スルファニル酢酸部分の存在により、その特徴的な化学的性質がもたらされます。
準備方法
合成経路と反応条件
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、適切なアルデヒドとアミンを縮合させることによるイミダゾール環の形成があり、その後、求核置換反応によってスルファニル酢酸基を導入します。反応条件は、多くの場合、高い収率と純度を確保するために、触媒、制御された温度、および特定の溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器と自動化システムの使用により、生産プロセスの効率とスケーラビリティが向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の化合物を高純度で得ています。
化学反応の分析
反応の種類
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、スルファニル基をチオールまたはその他の還元された形に変換することができます。
置換: フェニル基とメチルフェニル基は、求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンまたはニトロ化剤などの試薬は、酸性または塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は芳香族環に様々な官能基を導入する可能性があります。
科学研究における用途
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸は、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物の潜在的な生物活性は、創薬および開発の候補となっています。
医学: その薬理学的性質の研究は、新しい治療薬につながる可能性があります。
工業: 新しい材料の開発や、様々な工業プロセスにおける触媒として使用される可能性があります。
科学的研究の応用
{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸が効果を発揮する機序には、特定の分子標的との相互作用が関与しています。イミダゾール環は、酵素や受容体と相互作用し、生物学的経路を阻害または活性化させる可能性があります。スルファニル基も、ジスルフィド結合を形成したり、レドックス反応を起こしたりすることで、化合物の活性を調節する役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
独自性
{[4-(4-メチルフェニル)-1-フェニル-1H-イミダゾール-2-イル]スルファニル}酢酸は、官能基の特定の組み合わせと、イミダゾール環の存在により、ユニークです。この構造は、他の類似の化合物とは異なる、独特の化学的および生物学的性質を付与します。
類似化合物との比較
Similar Compounds
- Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester
- Equiatomic compounds of the type REAlRh (RE = Sm, Tb, Dy, Er, and Lu)
- Fluorine compounds
Uniqueness
{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinctive chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-14(10-8-13)16-11-20(15-5-3-2-4-6-15)18(19-16)23-12-17(21)22/h2-11H,12H2,1H3,(H,21,22) |
InChIキー |
YRWNEHRNPHNHKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)


![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)

![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)


![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

